
trans-2-Cyano-2-(methoxyimino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Cyano-2-(methoxyimino)acetamide: is an organic compound with the molecular formula C5H7N3O2 It is characterized by the presence of a cyano group (–CN) and a methoxyimino group (–C=N–OCH3) attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Nitrile Addition Reaction: : One common method for synthesizing trans-2-Cyano-2-(methoxyimino)acetamide involves the addition of a nitrile to an oxime. This reaction typically requires a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic addition.
-
Oxime Formation: : Another route involves the formation of an oxime from an aldehyde or ketone, followed by the introduction of a cyano group. This can be achieved using hydroxylamine hydrochloride (NH2OH·HCl) and sodium cyanide (NaCN) under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitrile addition reactions or oxime formations. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : trans-2-Cyano-2-(methoxyimino)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions can lead to the formation of various oxidized derivatives.
-
Reduction: : Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This process converts the cyano group into an amine.
-
Substitution: : The compound can participate in substitution reactions, where the methoxyimino group can be replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Amines: Resulting from the reduction of the cyano group.
Substituted Compounds: Depending on the nucleophile or halogen used in substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, trans-2-Cyano-2-(methoxyimino)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or nucleic acids, aiding in the study of biochemical pathways and molecular mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which trans-2-Cyano-2-(methoxyimino)acetamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity or function. The cyano and methoxyimino groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
trans-2-Cyano-2-(hydroxyimino)acetamide: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
trans-2-Cyano-2-(ethoxyimino)acetamide: Similar structure but with an ethoxyimino group instead of a methoxyimino group.
trans-2-Cyano-2-(methylthioimino)acetamide: Similar structure but with a methylthioimino group instead of a methoxyimino group.
Uniqueness
trans-2-Cyano-2-(methoxyimino)acetamide is unique due to the presence of the methoxyimino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective.
Properties
IUPAC Name |
(1E)-2-amino-N-methoxy-2-oxoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-9-7-3(2-5)4(6)8/h1H3,(H2,6,8)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQGCZICHIRLTG-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
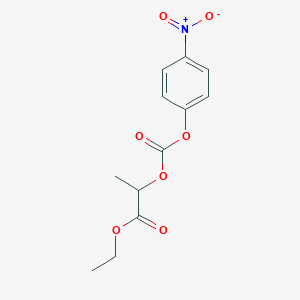
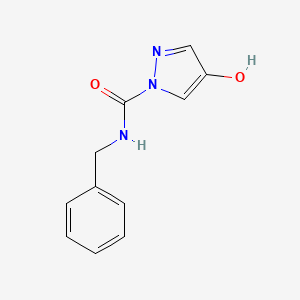

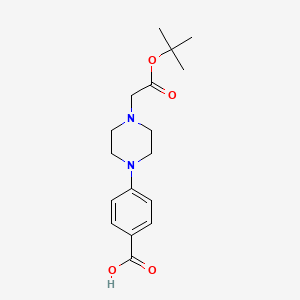
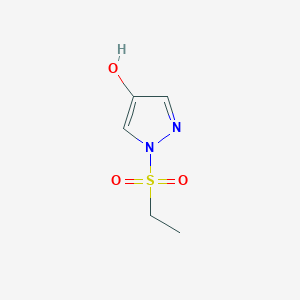
![[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid benzyl ester](/img/structure/B8132876.png)
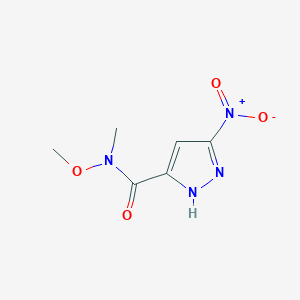
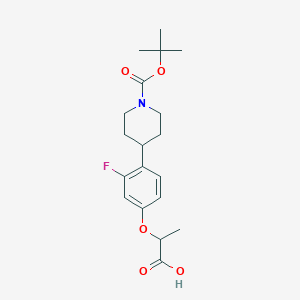
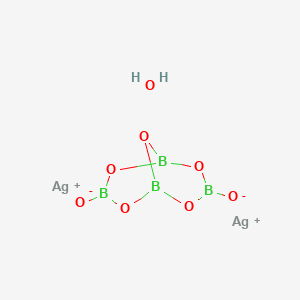
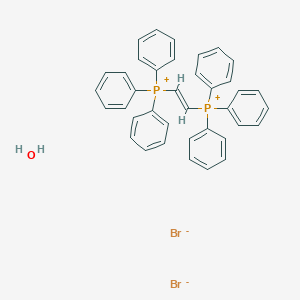
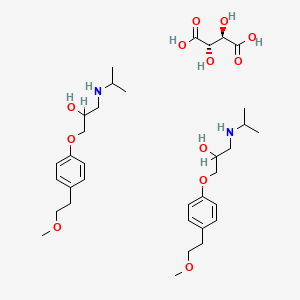
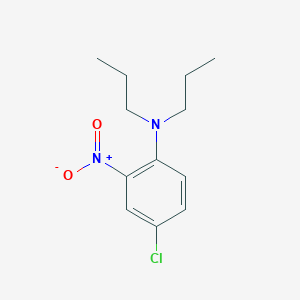

![N-[2-(Diphenylphosphino)benzylidene]hydroxylamine](/img/structure/B8132927.png)
